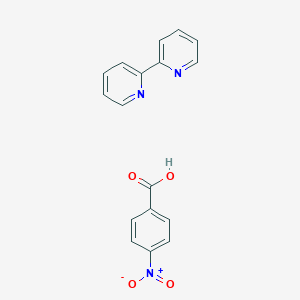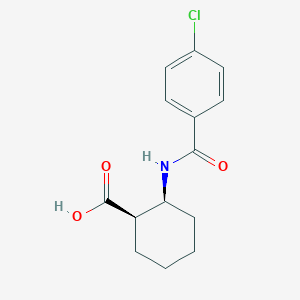
(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a cyclohexane ring substituted with a 4-chlorobenzamido group and a carboxylic acid group. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including hydrogenation of benzene or cyclohexene.
Introduction of the 4-Chlorobenzamido Group: This step involves the reaction of cyclohexane with 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine to form the 4-chlorobenzamido group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The 4-chlorobenzamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, basic or neutral conditions.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted amides or thiol derivatives.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-2-(4-Bromobenzamido)cyclohexane-1-carboxylic acid: Similar structure with a bromine atom instead of chlorine.
(1R,2S)-2-(4-Methylbenzamido)cyclohexane-1-carboxylic acid: Similar structure with a methyl group instead of chlorine.
(1R,2S)-2-(4-Nitrobenzamido)cyclohexane-1-carboxylic acid: Similar structure with a nitro group instead of chlorine.
Uniqueness
(1R,2S)-2-(4-Chlorobenzamido)cyclohexane-1-carboxylic acid is unique due to the presence of the 4-chlorobenzamido group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
Propiedades
Número CAS |
820993-51-9 |
|---|---|
Fórmula molecular |
C14H16ClNO3 |
Peso molecular |
281.73 g/mol |
Nombre IUPAC |
(1R,2S)-2-[(4-chlorobenzoyl)amino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C14H16ClNO3/c15-10-7-5-9(6-8-10)13(17)16-12-4-2-1-3-11(12)14(18)19/h5-8,11-12H,1-4H2,(H,16,17)(H,18,19)/t11-,12+/m1/s1 |
Clave InChI |
GLHJCKCCDUUJCP-NEPJUHHUSA-N |
SMILES isomérico |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
SMILES canónico |
C1CCC(C(C1)C(=O)O)NC(=O)C2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Dimethyl-3-[(prop-2-en-1-yl)amino]but-2-enamide](/img/structure/B14209430.png)
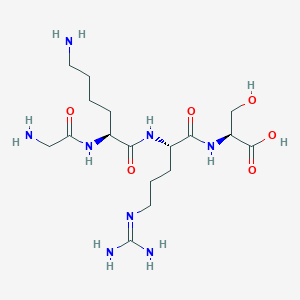
![(Bicyclo[2.2.1]heptane-2,2-diyl)dimethanethiol](/img/structure/B14209451.png)
![4-Chloro-5-methyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14209456.png)
![1-Methyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-a]imidazole-5,6-dione](/img/structure/B14209462.png)
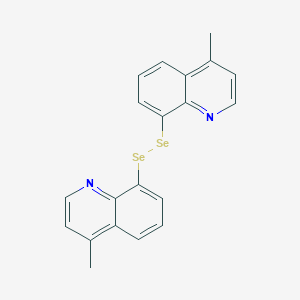
![2-{Bis[(5,6-dihydro-4H-1,3-oxazin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B14209469.png)
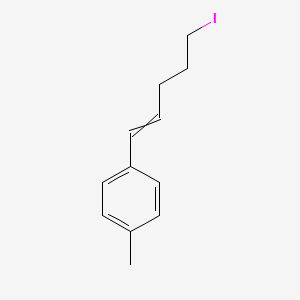
![tert-Butyl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14209481.png)
![4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide](/img/structure/B14209483.png)
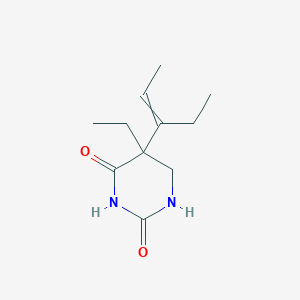
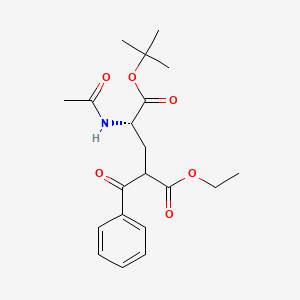
![2-[(3,4-Difluorophenyl)ethynyl]-1,3-difluoro-5-(prop-1-en-1-yl)benzene](/img/structure/B14209502.png)
